Cas no 76636-17-4 ((E)-Ethyl 3-hydroxy-2-phenylacrylate)

(E)-Ethyl 3-hydroxy-2-phenylacrylateは、有機合成において重要な中間体として広く利用されている化合物です。この化合物は、フェニル基とヒドロキシル基を有するα,β-不飽和エステルの一種であり、高い反応性を示します。特に、Michael付加反応や環化反応などの求核付加反応において優れた基質として機能します。また、光学活性な化合物の合成や医薬品中間体としての応用も注目されています。その立体選択性と官能基の多様性から、複雑な骨格構築に有用です。安定性と取り扱いの容易さも特徴の一つです。

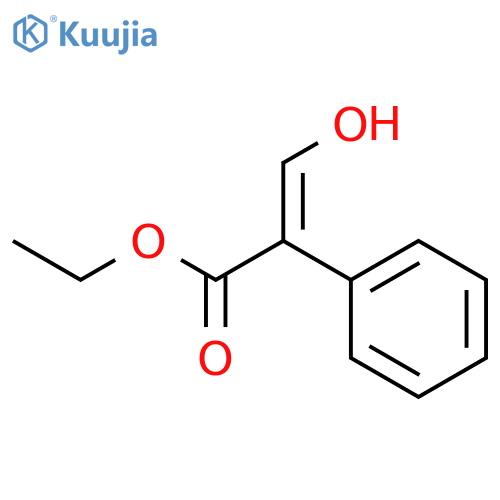

76636-17-4 structure

商品名:(E)-Ethyl 3-hydroxy-2-phenylacrylate

CAS番号:76636-17-4

MF:C11H12O3

メガワット:192.211183547974

MDL:MFCD27978579

CID:1057452

PubChem ID:10987094

(E)-Ethyl 3-hydroxy-2-phenylacrylate 化学的及び物理的性質

名前と識別子

-

- (E)-Ethyl 3-hydroxy-2-phenylacrylate

- ethyl (E)-3-hydroxy-2-phenylprop-2-enoate

- ETHYL 3-HYDROXY-2-PHENYLACRYLATE

- ethyl 2-phenyl-3-hydroxypropenoate

- Hydroxymethylen-phenyl-essigsaaeure-aethylester

- BDA63617

- 76636-17-4

- AC7751

- CS-0319451

- (E)-Ethyl3-hydroxy-2-phenylacrylate

- SCHEMBL10732842

- 19242-50-3

-

- MDL: MFCD27978579

- インチ: InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+

- InChIKey: ZQCUSIHDKTWLTA-CSKARUKUSA-N

- ほほえんだ: CCOC(=O)C(=CO)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 192.07900

- どういたいしつりょう: 192.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53000

- LogP: 2.14860

(E)-Ethyl 3-hydroxy-2-phenylacrylate セキュリティ情報

(E)-Ethyl 3-hydroxy-2-phenylacrylate 税関データ

- 税関コード:2918199090

- 税関データ:

中国税関コード:

2918199090概要:

HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(E)-Ethyl 3-hydroxy-2-phenylacrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02095-1g |

Ethyl 3-hydroxy-2-phenylacrylate |

76636-17-4 | 95% | 1g |

¥1939.0 | 2024-07-16 | |

| eNovation Chemicals LLC | D255723-5g |

Ethyl 3-Hydroxy-2-phenylacrylate |

76636-17-4 | >95% | 5g |

$495 | 2024-07-20 | |

| Apollo Scientific | OR929736-250mg |

Ethyl 3-hydroxy-2-phenylacrylate |

76636-17-4 | 95% | 250mg |

£130.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D255723-0.25g |

Ethyl 3-Hydroxy-2-phenylacrylate |

76636-17-4 | >95% | 0.25g |

$100 | 2023-09-03 | |

| eNovation Chemicals LLC | D255723-10g |

Ethyl 3-Hydroxy-2-phenylacrylate |

76636-17-4 | >95% | 10g |

$715 | 2024-07-20 | |

| Ambeed | A644579-1g |

Ethyl 3-hydroxy-2-phenylacrylate |

76636-17-4 | 95+% | 1g |

$149.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390121-10g |

Ethyl 3-hydroxy-2-phenylacrylate |

76636-17-4 | 95+% | 10g |

¥5616.00 | 2024-07-28 | |

| Aaron | AR003QWT-5g |

Ethyl 3-Hydroxy-2-phenylacrylate |

76636-17-4 | 95% | 5g |

$540.00 | 2025-02-11 | |

| Aaron | AR003QWT-10g |

Ethyl 3-Hydroxy-2-phenylacrylate |

76636-17-4 | 95% | 10g |

$794.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390121-1g |

Ethyl 3-hydroxy-2-phenylacrylate |

76636-17-4 | 95+% | 1g |

¥1296.00 | 2024-07-28 |

(E)-Ethyl 3-hydroxy-2-phenylacrylate 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

76636-17-4 ((E)-Ethyl 3-hydroxy-2-phenylacrylate) 関連製品

- 22286-82-4(Ethyl Atropate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量